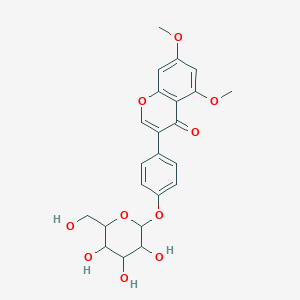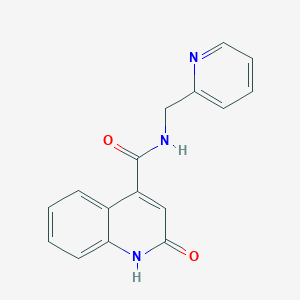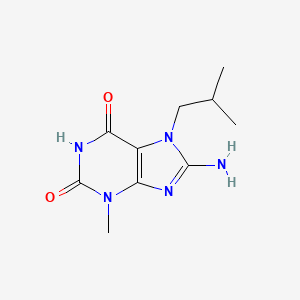
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the chromen-4-one core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-5,7-dimethoxy-3,4-methylenedioxyflavan: This compound shares a similar core structure but differs in the functional groups attached.
Quercetin: A flavonoid with a similar chromen-4-one core but different substituents.
Uniqueness
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H24O10 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
5,7-dimethoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C23H24O10/c1-29-13-7-15(30-2)18-16(8-13)31-10-14(19(18)25)11-3-5-12(6-4-11)32-23-22(28)21(27)20(26)17(9-24)33-23/h3-8,10,17,20-24,26-28H,9H2,1-2H3 |
Clé InChI |
QUFQJZKVDGOCSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101032.png)
![Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester](/img/structure/B14101038.png)
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14101049.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101057.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14101058.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![7-Chloro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101066.png)
![2-Ethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101071.png)

![1-(3-Ethoxy-4-propoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101083.png)
![(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14101086.png)
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)
